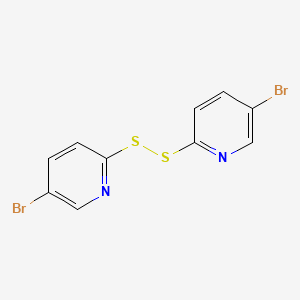

1,2-Bis(5-bromopyridin-2-yl)disulfane

Description

Significance of Disulfane (B1208498) Scaffolds in Organic and Inorganic Chemistry

Disulfane scaffolds (R-S-S-R') are pivotal structural motifs in both biological and synthetic chemistry. The disulfide bond is a key feature in proteins, influencing their tertiary structure and stability. In synthetic chemistry, the reversible nature of the disulfide bond allows for its participation in dynamic combinatorial chemistry and the formation of self-healing materials. Furthermore, the cleavage of the S-S bond provides a facile route to reactive thiol intermediates, which are instrumental in a myriad of chemical transformations.

Overview of Bromopyridine Derivatives in Contemporary Synthesis and Applications

Bromopyridine derivatives are indispensable building blocks in organic synthesis. The presence of a bromine atom on the pyridine (B92270) ring offers a handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. These derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and functional materials, including organic light-emitting diodes (OLEDs) and solar cells.

Contextualizing 1,2-Bis(5-bromopyridin-2-yl)disulfane within Advanced Chemical Research

This compound, also known as 5,5′-dibromo-2,2′-dipyridyl disulfide, combines the key attributes of both disulfane and bromopyridine moieties. This unique combination makes it a highly attractive intermediate. The disulfide linkage can be readily cleaved to generate reactive thiopyridone species, while the bromo-substituents provide sites for further functionalization. Research suggests its potential as a precursor for novel ligands in coordination chemistry and as an intermediate in the synthesis of complex heterocyclic systems, including those with potential biological activity. sci-hub.se

Properties

IUPAC Name |

5-bromo-2-[(5-bromopyridin-2-yl)disulfanyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2S2/c11-7-1-3-9(13-5-7)15-16-10-4-2-8(12)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURUVZBYROJMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)SSC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682452 | |

| Record name | 2,2'-Disulfanediylbis(5-bromopyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872273-36-4 | |

| Record name | 2,2'-Disulfanediylbis(5-bromopyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies for 1,2 Bis 5 Bromopyridin 2 Yl Disulfane

Direct Oxidation Routes for Symmetrical Pyridyl Disulfanes

The formation of the disulfide bond in 1,2-bis(5-bromopyridin-2-yl)disulfane is achieved through the oxidation of 5-bromopyridine-2-thiol. This transformation can be accomplished using a variety of oxidizing agents and reaction conditions, which influence the efficiency and yield of the synthesis.

Oxidation of 5-Bromopyridine-2-thiol Precursors

The direct oxidation of 5-bromopyridine-2-thiol is a common and effective method for the preparation of this compound. This process involves the coupling of two thiol molecules to form a disulfide bridge.

Potassium ferricyanide (B76249), K₃[Fe(CN)₆], is a well-established oxidizing agent for the conversion of thiols to disulfides. The reaction mechanism involves the one-electron oxidation of the thiolate anion by the ferricyanide ion to form a thiyl radical. Two of these radicals then combine to form the disulfide. The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system under basic conditions to ensure the deprotonation of the thiol to the more reactive thiolate.

The general reaction can be represented as: 2 R-SH + 2 [Fe(CN)₆]³⁻ → R-S-S-R + 2 [Fe(CN)₆]⁴⁻ + 2 H⁺

For the specific synthesis of this compound, 5-bromopyridine-2-thiol would be dissolved in a suitable solvent, and a solution of potassium ferricyanide would be added, often in the presence of a base such as sodium hydroxide (B78521) or a tertiary amine to facilitate the formation of the thiolate.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are versatile and mild oxidizing agents for a wide range of organic transformations, including the oxidation of thiols to disulfides. The reaction with PIDA is generally fast and proceeds under mild conditions, often at room temperature.

The proposed mechanism involves the initial reaction of the thiol with PIDA to form a sulfenyl iodide intermediate, which then reacts with a second molecule of the thiol to yield the disulfide and iodobenzene. The stoichiometry of the reaction is as follows:

2 R-SH + PhI(OAc)₂ → R-S-S-R + PhI + 2 AcOH

In the context of synthesizing this compound, this method offers the advantage of proceeding under non-aqueous conditions, which can be beneficial for substrates with limited water solubility.

Synthesis under Mild Reaction Conditions

The synthesis of this compound, also referred to as 5,5′-dibromo-2,2′-dipyridyl disulfide, has been reported to be achievable under mild reaction conditions, leading to high yields. researchgate.net Such conditions are advantageous as they minimize the formation of byproducts and are generally more environmentally benign. Mild conditions can involve the use of ambient temperatures, neutral or slightly basic pH, and less harsh oxidizing agents. For instance, air oxidation in the presence of a suitable catalyst can be an effective and mild method for the formation of disulfides from thiols.

Evaluation of Reaction Parameters and Yield Optimization

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Oxidizing Agent: The choice of oxidizing agent can significantly impact the reaction rate and yield. The reactivity of different oxidants varies, and the optimal choice may depend on the specific substrate and desired reaction conditions.

Solvent: The solvent must be able to dissolve the reactants and should be inert to the reaction conditions. The polarity of the solvent can also influence the reaction rate.

Temperature: While many thiol oxidations can proceed at room temperature, some may require heating to achieve a reasonable reaction rate. However, elevated temperatures can also lead to the formation of undesired byproducts.

pH: For reactions involving thiolate anions, the pH of the reaction medium is a critical parameter. Maintaining a basic pH ensures a sufficient concentration of the reactive thiolate species.

Concentration: The concentration of the reactants can affect the reaction kinetics. Higher concentrations may lead to faster reaction rates but can also increase the likelihood of side reactions.

A systematic evaluation of these parameters is necessary to identify the optimal conditions for the synthesis of this compound.

| Parameter | Considerations for Optimization |

| Oxidizing Agent | Reactivity, selectivity, cost, and environmental impact. |

| Solvent | Solubility of reactants, inertness, and boiling point. |

| Temperature | Reaction rate versus potential for side reactions. |

| pH | Formation of the reactive thiolate anion. |

| Concentration | Reaction kinetics and potential for intermolecular side reactions. |

Precursor Synthesis of 5-Bromopyridine-2-thiol

The availability of the precursor, 5-bromopyridine-2-thiol, is essential for the synthesis of this compound. This thiol can be prepared from commercially available starting materials, such as 2,5-dibromopyridine (B19318).

One plausible synthetic route involves the nucleophilic substitution of one of the bromine atoms in 2,5-dibromopyridine with a sulfur nucleophile. Reagents such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis can be employed for this transformation. The greater reactivity of the bromine atom at the 2-position of the pyridine (B92270) ring towards nucleophilic substitution facilitates the selective replacement of this halogen.

A general procedure for the synthesis of 5-bromopyridine-2-thiol from 2,5-dibromopyridine would involve reacting 2,5-dibromopyridine with a sulfur source in a suitable solvent, followed by an acidic workup to protonate the resulting thiolate and isolate the desired thiol.

| Precursor | Reagent | Product |

| 2,5-Dibromopyridine | 1. Thiourea2. NaOH (hydrolysis) | 5-Bromopyridine-2-thiol |

| 2,5-Dibromopyridine | Sodium Hydrosulfide (NaSH) | 5-Bromopyridine-2-thiol |

Thiolation of Bromopyridines

The most direct route to pyridyl disulfides involves the synthesis and subsequent oxidation of the corresponding pyridinethiol (which exists in tautomeric equilibrium with pyridinethione). This process begins with a suitable bromopyridine precursor.

The general two-step strategy is as follows:

Substitution/Thiolation : A bromopyridine is converted into a pyridinethiol or its corresponding salt (a thiolate). A common pathway for this transformation involves reacting a 2-bromopyridine (B144113) with a sulfur nucleophile. For instance, 2-bromopyridine can be converted to pyrithione (B72027) (pyridine-2-thione) through a process involving oxidation to the N-oxide, followed by substitution with a sulfur source like sodium sulfide (B99878) or sodium dithionite. wikipedia.org This introduces the necessary thiol functional group.

For the specific synthesis of this compound, the starting material would be 2,5-dibromopyridine. A nucleophilic substitution at the 2-position with a sulfur reagent would yield 5-bromo-pyridine-2-thiol, which upon controlled oxidation, would yield the final disulfide product.

| Step | Reaction Type | Reactants | Product |

| 1 | Thiolation | 2,5-Dibromopyridine, Sulfur nucleophile (e.g., NaSH) | 5-Bromo-pyridine-2-thiol |

| 2 | Oxidation | 5-Bromo-pyridine-2-thiol, Oxidizing agent (e.g., I₂, air) | This compound |

This interactive data table outlines a common synthetic pathway.

Grignard Reagent Approaches for Functionalized Pyridines as Intermediates

An alternative strategy for forming the crucial C-S bond involves the use of organometallic intermediates, particularly Grignard reagents, which reverse the polarity of the pyridine carbon atom from electrophilic to nucleophilic. This approach is valuable for creating functionalized pyridine precursors that can then be converted to the target disulfide. researchgate.net

The synthetic sequence typically involves:

Formation of Grignard Reagent : A bromopyridine, such as 2,5-dibromopyridine, can react with magnesium metal to form a pyridyl Grignard reagent. The reactivity difference between the bromine atoms at the 2- and 5-positions often allows for selective Grignard formation at the more reactive site. 2-Bromopyridine is known to react with butyllithium (B86547) to form 2-lithiopyridine, a similarly reactive organometallic species. wikipedia.org Recent studies have also demonstrated novel methods for coupling bromopyridines with Grignard reagents using purple light promotion, highlighting the versatility of these intermediates. organic-chemistry.orgnih.gov

Reaction with Elemental Sulfur : The generated pyridyl Grignard reagent is then treated with an electrophilic sulfur source. Elemental sulfur (S₈) is commonly used. The organometallic attacks the sulfur ring, which upon acidic workup, yields the corresponding pyridinethiol. For example, lithiated pyridine derivatives can react with elemental sulfur to form thiolate anions, which can then be further processed. researchgate.net

Oxidation : As with the thiolation method, the final step is the oxidation of the in situ-generated thiol to the symmetrical disulfide, this compound.

This method provides a powerful way to construct the pyridinethiol intermediate, especially when direct nucleophilic substitution is challenging. uni-muenchen.denih.gov

Approaches for Related Bromopyridyl Disulfanes and Analogs

The synthetic principles used for this compound can be adapted to produce a variety of related compounds, including positional isomers and other halogenated pyridyl disulfides.

Synthesis of Positional Isomers (e.g., 1,2-bis(3-bromopyridin-2-yl)disulfane)

The synthesis of positional isomers requires regiochemical control during the C-S bond formation. For an isomer like 1,2-bis(3-bromopyridin-2-yl)disulfane, the sulfur linkage must be at the 2-position while the bromine is at the 3-position.

A highly effective method for achieving this specific regiochemistry is through directed ortho-metalation. nih.gov This strategy involves the following steps:

A 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) is treated with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures.

The base selectively removes the proton at the 3-position, which is the most acidic C-H proton adjacent to the nitrogen and halogen, generating a 3-lithiopyridine intermediate.

This lithiated species is then quenched with elemental sulfur (S) or selenium (Se) to form the corresponding bis(2-halo-3-pyridyl) disulfide or diselenide. nih.gov

This protocol has proven effective for chloro- and fluoro- derivatives, providing a reliable route to 3-substituted pyridyl dichalcogenides. nih.gov

General Strategies for Halogenated Pyridyl Disulfides

Several general strategies are employed for the synthesis of halogenated pyridyl disulfides, leveraging the unique reactivity of the pyridine ring and the disulfide bond.

Oxidative Coupling of Thiols : The most fundamental and widely used method is the oxidation of the corresponding halogenated pyridinethiols. A variety of oxidizing agents can be used, from simple aeration (O₂ from air) to reagents like hydrogen peroxide (H₂O₂), iodine (I₂), or ferric salts. organic-chemistry.org The choice of oxidant depends on the sensitivity of the functional groups present on the pyridine ring.

Thiol-Disulfide Exchange : Pyridyl disulfides are highly reactive toward thiol-disulfide exchange. researchgate.netrsc.org This property can be harnessed to synthesize unsymmetrical disulfides by reacting a halogenated pyridinethiol with a different, activated thiol. While this is more common for unsymmetrical disulfides, the underlying reactivity is central to disulfide chemistry. The reaction is driven by the formation of the stable pyridine-2-thione byproduct. nih.gov

Reaction with Sulfur Monochloride : Halogenated pyridinethiols or their corresponding thiolates can be reacted with sulfur monochloride (S₂Cl₂) to directly form the symmetrical disulfide. This method provides a direct route to the S-S bond.

Synthesis from Sulfonyl Chlorides : Halogenated pyridine sulfonyl chlorides can be reduced to the corresponding disulfides using appropriate reducing agents.

These methods provide a versatile toolkit for chemists to access a wide range of halogenated pyridyl disulfides for applications in materials science and bioconjugation. nih.govresearchgate.net

| Synthetic Strategy | Key Reagents | Target Product Type | Reference |

| Oxidative Coupling | Pyridinethiol, O₂, H₂O₂, I₂ | Symmetrical Disulfides | wikipedia.org, organic-chemistry.org |

| Directed ortho-Metalation | Halopyridine, LDA, S₈ | Positional Isomers | nih.gov |

| Grignard Reagent Route | Bromopyridine, Mg, S₈ | Symmetrical Disulfides | researchgate.net |

| Thiol-Disulfide Exchange | Pyridinethiol, Activated Disulfide | Unsymmetrical Disulfides | nih.gov, researchgate.net |

This interactive data table compares general strategies for pyridyl disulfide synthesis.

Synthetic Challenges and Future Directions in Pyridyl Disulfane (B1208498) Preparation

Despite the established methods, the synthesis of pyridyl disulfanes presents several challenges, and ongoing research is focused on developing more efficient, selective, and sustainable protocols.

Synthetic Challenges:

Regioselectivity : Controlling the position of functional groups on the pyridine ring can be difficult. Direct halogenation or other electrophilic substitution reactions can yield mixtures of isomers, complicating purification and reducing yields. nih.gov

Over-oxidation : The sulfur atoms in pyridyl disulfides are susceptible to further oxidation to form thiosulfinates (R-S(O)-S-R) or thiosulfonates (R-S(O)₂-S-R), especially under harsh oxidative conditions. Careful control of the reaction is necessary to stop the oxidation at the disulfide stage. acs.org

Disulfide Bond Lability : The disulfide bond is redox-active and can be cleaved by reducing agents or certain nucleophiles. While this reactivity is the basis for its use in drug delivery and materials science, it can pose a challenge during synthesis and purification if incompatible reagents are used. nih.govnih.gov

Functional Group Tolerance : Classical methods often employ harsh conditions (e.g., strong bases like LDA, reactive organometallics) that may not be compatible with other sensitive functional groups on the pyridine ring or elsewhere in a complex molecule.

Future Directions:

Development of Catalytic Methods : There is a growing need for catalytic methods, particularly those using transition metals, for the direct and selective formation of C–S bonds on pyridine rings. Such methods could offer milder reaction conditions and improved functional group tolerance.

Bioconjugation and Materials Science : The increasing use of pyridyl disulfides as thiol-reactive handles for bioconjugation and the construction of redox-responsive materials is a major driver for new synthetic innovations. researchgate.netnih.govnih.gov Future work will likely focus on developing synthetic routes that are amenable to late-stage functionalization and are performed under biocompatible conditions (e.g., in aqueous media).

Flow Chemistry : The use of continuous flow reactors could offer improved safety and scalability for reactions involving hazardous reagents or unstable intermediates. Flow chemistry allows for precise control over reaction parameters like temperature and time, which can minimize side reactions and improve product purity.

Photochemical Methods : Light-promoted reactions, such as the recently reported coupling of bromopyridines with Grignard reagents, represent a promising avenue for developing novel, catalyst-free transformations under mild conditions. organic-chemistry.orgnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 1,2 Bis 5 Bromopyridin 2 Yl Disulfane

X-ray Diffraction Analysis for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. For 1,2-Bis(5-bromopyridin-2-yl)disulfane, this analysis provides critical insights into its molecular conformation and the non-covalent interactions that govern its crystal lattice structure.

Determination of Monoclinic Crystal Systems and Space Groups (e.g., P21/n)

The crystallographic analysis of this compound has established that it crystallizes in the monoclinic system. researchgate.net The monoclinic system is characterized by three unequal axes, with one angle being non-perpendicular (not 90°) while the other two are 90°. wikipedia.org Specifically, the compound adopts the centrosymmetric space group P21/n. researchgate.net This space group is a common arrangement within the monoclinic system, indicating the presence of specific symmetry elements, including a two-fold screw axis (21) and a diagonal glide plane (n). ucl.ac.ukox.ac.uk The determination of this specific crystal system and space group is the foundational step for solving the complete crystal structure. researchgate.netnih.gov

| Crystallographic Data for this compound | |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Selected Bond Distances and Angles of the Disulfide Bridge | |

| S—S Bond Length (Å) | Data not available in search results |

| C—S Bond Length (Å) | Data not available in search results |

| C—S—S Angle (°) | Data not available in search results |

| C—S—S—C Dihedral Angle (°) | Data not available in search results |

Examination of Intermolecular Interactions in the Solid State

The packing of molecules within the crystal is dictated by a network of intermolecular forces. nih.gov In the solid state of this compound, these interactions are critical for the stability of the crystal lattice. The presence of bromine atoms and the aromatic pyridine (B92270) rings suggests the possibility of several types of non-covalent interactions, such as halogen bonding (Br···N or Br···S interactions) and π–π stacking between the pyridine rings of adjacent molecules. These interactions collectively create a stable, three-dimensional supramolecular architecture. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy for this compound allows for the identification and assignment of the protons on the two symmetric pyridine rings. The spectrum is expected to show distinct signals for each chemically unique proton. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing information about the connectivity of the atoms. researchgate.net For a 5-bromo-2-substituted pyridine ring, three distinct proton signals would be anticipated.

| ¹H NMR Data for this compound | |

| Proton Assignment | Chemical Shift (δ, ppm) |

| H3/H3' | Data not available in search results |

| H4/H4' | Data not available in search results |

| H6/H6' | Data not available in search results |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. Due to the molecule's symmetry, five signals are expected for the ten carbon atoms: one for each of the five distinct carbon environments in the 5-bromopyridin-2-yl moiety. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms like nitrogen, sulfur, and bromine. mdpi.com

| ¹³C NMR Data for this compound | |

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2/C2' | Data not available in search results |

| C3/C3' | Data not available in search results |

| C4/C4' | Data not available in search results |

| C5/C5' | Data not available in search results |

| C6/C6' | Data not available in search results |

Advanced NMR Techniques for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to confirm the regiochemistry of the bromine substitution and the disulfide linkage on the pyridine rings.

Due to the symmetry in this compound, the two 5-bromopyridin-2-yl moieties are chemically equivalent. This results in a simplified NMR spectrum, with three distinct signals in the ¹H NMR spectrum and five signals in the ¹³C NMR spectrum, corresponding to the protons and carbon atoms of the pyridine ring, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region. The proton at the C6 position, being adjacent to the nitrogen atom, would appear at the lowest field. The protons at the C3 and C4 positions would exhibit chemical shifts influenced by the bromine and disulfide substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further evidence for the proposed structure, with five distinct resonances corresponding to the carbon atoms of the pyridine ring. The carbon atom attached to the disulfide group (C2) and the carbon atom bonded to the bromine atom (C5) can be readily identified by their characteristic chemical shifts.

Detailed analysis using two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would definitively establish the connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | - | Data not available |

| C6 | Data not available | Data not available |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers valuable insights into the functional groups and specific bonding arrangements within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is particularly useful for identifying the characteristic vibrations of the functional groups present in this compound. The FTIR spectrum of this compound would be dominated by absorptions arising from the bromopyridine rings. Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is anticipated to be in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

While the disulfide (S-S) bond is present, its stretching vibration is often weak and may be difficult to observe in an FTIR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000-3100 |

| C=N/C=C ring stretch | 1400-1600 |

| C-Br stretch | 500-600 |

Raman Spectroscopy for S-S Bond Characterization

Raman spectroscopy is a complementary technique to FTIR and is particularly well-suited for the detection of the disulfide bond. The S-S stretching vibration, which is often weak in the FTIR spectrum, typically gives rise to a distinct and readily observable signal in the Raman spectrum. For diaryl disulfides, the S-S stretching frequency is generally found in the range of 500-550 cm⁻¹. The observation of a peak in this region would provide strong evidence for the presence of the disulfide linkage in this compound. The position of this peak can also provide information about the conformation around the S-S bond.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| S-S stretch | 500-550 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₆Br₂N₂S₂.

The expected monoisotopic mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The isotopic pattern observed in the mass spectrum would also be characteristic of a molecule containing two bromine atoms, with the distinctive M, M+2, and M+4 peaks in an approximate 1:2:1 ratio, providing further confirmation of the structure.

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [C₁₀H₆Br₂N₂S₂]⁺ | 379.8499 | To be determined experimentally |

Potential Applications in Advanced Chemical Research

Precursor to Functionalized Pyridine (B92270) Derivatives

The ability to functionalize the pyridine ring via the bromo substituents, coupled with the reactivity of the disulfide bond, makes this compound a valuable precursor for the synthesis of complex, functionalized pyridine derivatives. It has been suggested that such derivatives could serve as key intermediates in the preparation of anticancer agents. sci-hub.se

Cleavage of the Disulfide (S-S) Bond in Chemical Reactions

Ligand in Coordination Chemistry

The presence of nitrogen and sulfur donor atoms makes this compound and its derivatives potential ligands for a variety of metal ions. It can potentially act as an ambidentate or multifunctional ligand, coordinating through the exocyclic sulfur atoms and/or the heterocyclic nitrogen atoms. sci-hub.se The resulting coordination complexes could have interesting catalytic, magnetic, or photophysical properties.

Conclusion

Supramolecular Chemistry and Self Assembly Processes Involving 1,2 Bis 5 Bromopyridin 2 Yl Disulfane

Non-Covalent Interactions Driving Self-Assembly

The self-assembly of 1,2-Bis(5-bromopyridin-2-yl)disulfane is governed by a concert of non-covalent interactions, each contributing to the stability and geometry of the resulting supramolecular architecture.

Halogen bonding is a highly directional, non-covalent interaction that has gained significant attention in the realm of crystal engineering. researchgate.netnih.gov In this interaction, a halogen atom acts as an electrophilic species, interacting with a nucleophile. The bromine atom in the 5-position of the pyridine (B92270) ring of this compound is a potential halogen bond donor. The electron-withdrawing nature of the pyridine ring enhances the electrophilic character of the bromine atom, creating a region of positive electrostatic potential known as a σ-hole. mdpi.com This σ-hole can then interact with a variety of halogen bond acceptors (X), which can be Lewis bases such as other nitrogen atoms, oxygen atoms, or even other halogen atoms. mdpi.commdpi.com The strength of these interactions is influenced by the polarizability of the halogen atom, with heavier halogens like iodine and bromine forming stronger bonds. mdpi.com In the solid state, these Br…X interactions can play a crucial role in directing the packing of molecules, leading to the formation of well-defined one-, two-, or three-dimensional networks. jyu.finih.gov

Table 1: Typical Geometries and Energies of Halogen Bonds Involving Bromine

| Interaction Type | Donor | Acceptor (X) | Typical Distance (Å) | Typical Angle (C-Br…X) (°) | Estimated Energy (kcal/mol) |

|---|---|---|---|---|---|

| Br…N | C-Br | Pyridyl-N | 2.8 - 3.2 | 160 - 180 | 3 - 5 |

| Br…O | C-Br | Carbonyl-O | 2.9 - 3.3 | 150 - 170 | 2 - 4 |

| Br…Br | C-Br | Bromine | 3.3 - 3.6 | 140 - 160 (Type I) / 90-100 (Type II) | 1 - 2.5 mdpi.com |

The nitrogen atom of the pyridine ring is a well-established hydrogen bond acceptor. mdpi.comnih.gov Its lone pair of electrons can readily participate in hydrogen bonding with suitable donor groups, such as O-H or N-H. nih.govrsc.org In the context of this compound, the pyridine nitrogen can form hydrogen bonds with co-crystallizing solvent molecules or other molecular components in a multi-component system. mdpi.com This interaction is fundamental in the formation of many supramolecular assemblies and is a reliable tool for crystal engineers to construct desired structural motifs. figshare.comresearchgate.net The strength and directionality of these hydrogen bonds make them a powerful force in controlling the molecular arrangement in the solid state. nih.gov

The aromatic pyridine rings of this compound can engage in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. libretexts.org While often considered weaker than hydrogen or halogen bonds, π-π stacking plays a significant role in the stabilization of crystal structures. rsc.org The geometry of these interactions can vary, with common arrangements being face-to-face (sandwich) or offset (parallel-displaced). libretexts.orgresearchgate.net In pyridine-containing structures, these interactions can lead to the formation of one-dimensional columns or ladder-like chains. researchgate.net The presence of substituents on the pyridine ring can influence the nature and strength of these stacking interactions. rsc.org

Table 2: Characteristics of π-π Stacking Interactions in Pyridine Systems

| Stacking Geometry | Typical Centroid-to-Centroid Distance (Å) | Typical Interplanar Angle (°) | Estimated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Parallel-Displaced | 3.5 - 4.5 | < 10 | 1 - 3 researchgate.net |

| T-shaped | 4.5 - 5.5 | ~90 | 1 - 2.5 researchgate.net |

The disulfide bridge in this compound introduces the possibility of chalcogen bonding. researchgate.net Similar to halogen bonding, chalcogen bonding is a non-covalent interaction where a chalcogen atom (in this case, sulfur) acts as an electrophilic center. nih.govnih.gov The regions of positive electrostatic potential are located along the extension of the covalent bonds to the sulfur atoms. mdpi.com These σ-holes on the sulfur atoms can interact with a variety of nucleophiles, including lone pairs on nitrogen, oxygen, or other sulfur atoms. researchgate.net The directionality of chalcogen bonds makes them a valuable tool in supramolecular chemistry for the construction of ordered assemblies. researchgate.net The strength of the chalcogen bond increases with the polarizability of the chalcogen atom, making sulfur a moderately good chalcogen bond donor. nih.gov

Formation of Supramolecular Architectures

The combination of the aforementioned non-covalent interactions provides a powerful toolkit for the construction of complex and functional supramolecular architectures from this compound.

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.govresearchoutreach.org For a molecule like this compound, with its multiple interaction sites, a hierarchical approach to crystal design can be envisioned. By carefully selecting co-formers or crystallization conditions, one can favor certain interactions over others to guide the self-assembly process. mdpi.comacs.org For instance, the use of a strong hydrogen bond donor would likely lead to structures dominated by hydrogen bonding to the pyridine nitrogen. mdpi.com Conversely, in the absence of strong hydrogen bond donors, the weaker but highly directional halogen and chalcogen bonds might take precedence in directing the crystal packing. jyu.firesearchgate.net The interplay between these various interactions can lead to the formation of diverse supramolecular motifs, from simple one-dimensional chains to more complex two- or three-dimensional networks. researchgate.net The ability to predict and control these packing arrangements is a central goal of crystal engineering. nih.gov

In-depth Analysis of this compound in Supramolecular Chemistry

While the fields of supramolecular chemistry and materials science have seen exponential growth, detailed research into the specific roles and applications of every novel compound is an ongoing process. Following a comprehensive search of available scientific literature, it appears that specific studies focusing on the supramolecular and self-assembly behaviors of This compound are not extensively documented.

General principles of supramolecular chemistry allow for predictions about the potential behavior of this molecule. The presence of pyridyl nitrogen atoms suggests a capacity for coordination with metal centers, a fundamental interaction in the construction of metal-organic frameworks (MOFs). The disulfide bond introduces a degree of conformational flexibility and the potential for dynamic covalent chemistry through disulfide exchange. Furthermore, the bromine substituents can participate in halogen bonding, a significant non-covalent interaction for directing self-assembly.

Therefore, while the structural motifs of This compound suggest it could be a promising candidate for research in these areas, there is currently a lack of specific published data to provide a detailed and scientifically validated account as requested. Further experimental investigation would be required to elucidate its specific capabilities in host-guest chemistry, its modes of self-assembly, and its efficacy as a building block for complex supramolecular architectures.

Computational and Theoretical Investigations of 1,2 Bis 5 Bromopyridin 2 Yl Disulfane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry. It is used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular choice for calculations on medium-to-large-sized molecules due to its favorable balance of accuracy and computational cost. rsc.orgbohrium.com

The electronic character of a molecule is fundamentally determined by its molecular orbitals. Two of the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

HOMO: This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. Molecules with higher HOMO energies are generally better electron donors.

LUMO: This is the innermost orbital that is empty of electrons. The energy of the LUMO is associated with a molecule's ability to accept electrons. Molecules with lower LUMO energies are better electron acceptors. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, whereas a large gap indicates high kinetic stability and low chemical reactivity. derpharmachemica.com

For 1,2-Bis(5-bromopyridin-2-yl)disulfane, DFT calculations would determine the energies of these frontier orbitals and map their spatial distribution. It is expected that the HOMO would have significant contributions from the sulfur lone pairs of the disulfide bridge and the π-systems of the pyridine (B92270) rings. The LUMO would likely be a π* orbital distributed over the pyridine rings. The presence of electron-withdrawing bromine atoms is anticipated to lower the energy of the LUMO. nih.gov Understanding these electronic features is key to predicting the molecule's behavior in chemical reactions and its potential applications in materials science.

Below is a hypothetical data table illustrating the kind of information that would be generated from such an analysis.

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. derpharmachemica.com |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or calculated data for this compound.

A molecule's three-dimensional structure is critical to its function and properties. Geometrical optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable structure, or equilibrium geometry, of the molecule.

DFT calculations would be employed to optimize the geometry of various possible conformers of this compound to determine the global minimum energy structure and the relative energies of other stable conformers. This information is vital for understanding how the molecule might pack in a crystal or adopt specific shapes when interacting with other molecules.

A hypothetical table of key geometrical parameters for the optimized structure is shown below.

| Parameter | Hypothetical Value |

| S-S Bond Length | 2.05 Å |

| C-S Bond Length | 1.78 Å |

| C-S-S-C Dihedral Angle | 85° |

| Pyridine Ring Dihedral Angle | 70° |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or calculated data for this compound.

Once the optimized geometry of a molecule is determined, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are invaluable for interpreting experimental infrared (IR) and Raman spectra. elixirpublishers.com

Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of bonds. By comparing the calculated vibrational spectrum with an experimental one, chemists can confirm the structure of a synthesized compound and assign the observed spectral bands to specific molecular motions. core.ac.ukresearchgate.net For this compound, these calculations would predict characteristic frequencies for the S-S stretch, C-S stretches, and the various vibrational modes of the 5-bromopyridin-2-yl groups. The calculated spectrum would serve as a theoretical benchmark to aid in the analysis of experimental spectroscopic data. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule moves, flexes, and interacts with its environment (like a solvent or other molecules) at an atomic level. nih.govunipi.it

For this compound, MD simulations could be used to:

Study conformational changes in solution, observing transitions between different stable geometries.

Analyze how the molecule interacts with solvent molecules.

Simulate the aggregation behavior and self-assembly of multiple molecules, which could be driven by non-covalent interactions.

Explore the dynamics of halogen bonding in condensed phases. acs.orgchemrxiv.org

These simulations provide a "computational microscope" to view molecular behavior that is often difficult to observe directly through experiments.

Theoretical Studies on Non-Covalent Interactions

Non-covalent interactions, though weaker than covalent bonds, are crucial in determining the structure and function of molecular systems, particularly in supramolecular chemistry and biology. For this compound, the bromine atoms introduce the possibility of a specific and highly directional non-covalent interaction known as halogen bonding.

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. mdpi.com The bromine atom in a C-Br bond has an anisotropic distribution of electron density, leading to a region of positive electrostatic potential (a "σ-hole") along the axis of the C-Br bond, which can interact favorably with an electron-rich atom. mdpi.com

Theoretical calculations are essential for quantifying the strength and geometric preferences of these interactions. Using high-level quantum mechanical methods, it is possible to:

Calculate the interaction energy between a halogen bond donor (like this compound) and a halogen bond acceptor (like a pyridine molecule). nih.gov

Determine the optimal geometry of the halogen bond, which is typically linear (a C-Br•••N angle close to 180°). nih.gov

Analyze the charge transfer that occurs during the formation of a halogen bond. researchgate.net

For this compound, these studies could predict its ability to form halogen bonds with other molecules, which would be a key factor in designing crystal structures or supramolecular assemblies based on this compound. acs.org Studies on similar bromo-pyridine systems have demonstrated the significant role of halogen bonding in directing molecular self-assembly. nih.govnih.gov

Analysis of Chalcogen and Hydrogen Bonding Networks

Detailed computational analyses of the specific chalcogen and hydrogen bonding networks within the crystal structure of this compound are not available in published research. Such an analysis would typically involve quantum chemical calculations to identify and characterize non-covalent interactions, including:

Chalcogen Bonds: Interactions involving the sulfur atoms of the disulfide bridge acting as electrophilic regions (σ-holes) and interacting with nucleophilic sites. The presence of the electron-withdrawing bromine atom and the pyridine ring would influence the strength and nature of these bonds.

Hydrogen Bonds: Identification of potential classical and non-classical hydrogen bonds, such as C-H···N or C-H···S interactions, that dictate the supramolecular assembly of the compound in the solid state.

Without specific studies, data on interaction energies, bond distances, and bond angles for these networks cannot be provided.

Reaction Mechanism Elucidation via Computational Modeling

There is no available research that employs computational modeling to elucidate the reaction mechanisms involving this compound. Such investigations would typically use methods like Density Functional Theory (DFT) to map potential energy surfaces for its synthesis or degradation pathways. Key aspects of such a study would include:

Transition State Analysis: Identification of transition state geometries and calculation of activation energy barriers for key reaction steps.

Reaction Intermediates: Characterization of any intermediates formed during the reaction process.

Reaction Pathways: Comparison of different possible mechanistic pathways to determine the most favorable route.

As no such computational studies have been published, a detailed elucidation of its reaction mechanisms is not possible at this time.

Thermodynamic Aspects of Compound Formation and Stability

Specific thermodynamic data for the formation and stability of this compound derived from computational studies are not documented in the scientific literature. A thorough computational investigation would provide key thermodynamic parameters, which would likely be presented in a format similar to the table below.

| Thermodynamic Parameter | Calculated Value | Units |

| Enthalpy of Formation (ΔHf°) | Data Not Available | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | Data Not Available | kJ/mol |

| Entropy (S°) | Data Not Available | J/(mol·K) |

| Thermal Stability | Data Not Available | - |

These values are crucial for understanding the compound's stability under various conditions and its potential for formation from precursor molecules. However, in the absence of dedicated computational research, this information remains undetermined.

Emerging Applications and Future Research Directions

Applications in Catalysis

The presence of two pyridine (B92270) rings suggests that 1,2-bis(5-bromopyridin-2-yl)disulfane can act as a bidentate ligand, capable of coordinating with a wide range of transition metals. This coordination is fundamental to its potential catalytic applications.

Bipyridine-based ligands are cornerstones in the field of transition-metal catalysis, particularly in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. The nitrogen atoms of the pyridine rings can chelate to a metal center, forming a stable complex that can facilitate catalytic cycles. The electronic properties of the ligand, influenced by the bromine atoms, can modulate the reactivity and stability of the metal catalyst. It is anticipated that this compound could be employed as a ligand in various palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in the synthesis of complex organic molecules. The disulfide bond may also play a role in the catalytic process, potentially through redox activity or by providing a flexible yet robust backbone for the ligand.

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. While this compound is itself achiral, it can serve as a scaffold for the synthesis of chiral derivatives. Introduction of chiral substituents on the pyridine rings or modification of the disulfide bridge could lead to novel chiral ligands. These new ligands could then be utilized in asymmetric hydrogenation, hydrosilylation, or other stereoselective transformations, which are of paramount importance in the pharmaceutical and fine chemical industries. The rigidity and defined coordination geometry offered by the bipyridyl unit are desirable features for achieving high levels of enantioselectivity.

Materials Science Applications

The ability of this compound to act as a bridging ligand makes it a promising candidate for the construction of extended supramolecular structures such as coordination polymers and metal-organic frameworks (MOFs).

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bipyridyl functionality of this compound allows it to connect metal centers, forming one-, two-, or three-dimensional networks. The disulfide linkage provides a degree of flexibility to the ligand, which can influence the topology of the resulting framework. Furthermore, the bromine atoms can participate in halogen bonding, providing an additional tool for directing the self-assembly process and enhancing the stability of the final structure. These materials are of interest for applications in gas storage, separation, and catalysis.

The properties of coordination polymers and MOFs can be tuned by modifying the organic linker. The bromine atoms on the pyridine rings of this compound serve as reactive handles for post-synthetic modification. Through reactions such as palladium-catalyzed cross-coupling, a variety of functional groups can be introduced onto the framework. This allows for the tailoring of the material's properties, such as its porosity, hydrophobicity, and catalytic activity, for specific applications. For instance, the introduction of luminescent moieties could lead to the development of sensory materials, while the incorporation of catalytically active sites could produce highly efficient and recyclable heterogeneous catalysts.

Potential in Medicinal Chemistry

The pyridine, bipyridine, and disulfide motifs are all present in a wide range of biologically active compounds. This suggests that this compound and its derivatives could exhibit interesting pharmacological properties. The pyridine nucleus is a common feature in many drugs, and its presence can enhance water solubility and bioavailability. nih.gov

Disulfide bonds are known to play a crucial role in the structure and function of proteins and can be susceptible to cleavage under the reducing conditions found inside cells. This property can be exploited in the design of prodrugs that release an active agent upon entering the cellular environment. Bipyridine compounds have been investigated for their antimicrobial and anticancer activities, which are often attributed to their ability to chelate metal ions that are essential for biological processes. researchgate.netnih.gov

Role in Sensor Development

Pyridine derivatives are widely used in the development of chemosensors due to their ability to coordinate with various ions and neutral species. nih.gov The nitrogen atom in the pyridine ring can act as a binding site, and this interaction can be designed to produce a detectable signal, such as a change in fluorescence. mdpi.com

Fluorescent sensors based on pyridine derivatives have been successfully created for the rapid and selective detection of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com Pyridine-phenolic ligands have also been developed for the optical detection of metal ions at low levels in biological and environmental samples. arkat-usa.org Furthermore, pyridine-biquinoline-metal complexes have been engineered to sense pyrophosphate and hydrogen sulfide (B99878) in aqueous solutions and within living cells. acs.org Pyridine-based chemosensors have also been synthesized to detect small organic molecules like formaldehyde through fluorescence enhancement. researchgate.net The this compound scaffold, with its two pyridine units, could be incorporated into such systems. The disulfide bond could also play a role, for instance, in sensors that respond to redox stimuli or specific thiol-containing analytes through a thiol-disulfide exchange reaction. rsc.org

| Sensor Type | Target Analyte | Detection Mechanism | Reference |

| Fluorescence Grating Sensor | Heavy Metal Ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺) | Complexation with pyridine moiety | mdpi.com |

| Pyridine-Phenolic Ligand | Beryllium Ions | Switch-on fluorescence upon binding | arkat-usa.org |

| Pyridine Derivative | Formaldehyde | Fluorescence enhancement | researchgate.net |

| Pyridine-Biquinoline Complex | Pyrophosphate, Hydrogen Sulfide | Decomplexation-induced fluorescence | acs.org |

Challenges and Future Perspectives in the Chemistry of Pyridyl Disulfanes and their Brominated Derivatives

While the chemistry of pyridyl disulfanes holds great promise, there are challenges to be addressed. The synthesis of specific derivatives, particularly unsymmetrical disulfanes, can be complex, and achieving high purity can require refined, multi-step processes. arkat-usa.org For brominated compounds, potential toxicity and long-term environmental persistence are factors that must be carefully evaluated in the context of therapeutic or environmental applications.

The future of pyridyl disulfide chemistry is bright, with numerous opportunities for innovation. The thiol-disulfide exchange reaction involving the pyridyl disulfide group is a cornerstone of this potential. rsc.org This reaction is rapid and efficient, making it ideal for bioconjugation—the process of linking molecules to biological entities like peptides or proteins. nih.govpsu.edu This has been used to anchor peptides to lipids for improved drug delivery and to functionalize nanoparticles for conjugating a variety of biomolecules. nih.govpsu.edu

The redox-responsive nature of the disulfide bond is another key area for future research. researchgate.net This property allows for the design of "smart" materials and drug delivery systems that release their cargo in response to specific biological cues, such as the reducing environment inside a cell. rsc.orgpsu.edu The development of novel synthetic methodologies will continue to be important, aiming for more efficient, environmentally friendly, and cost-effective ways to produce these valuable compounds. mdpi.com The combination of the versatile pyridine scaffold with the dynamic disulfide bond ensures that brominated pyridyl disulfanes will remain a subject of intense research in medicinal chemistry, materials science, and analytical chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,2-Bis(5-bromopyridin-2-yl)disulfane, and what are the critical reaction parameters to control?

- Methodological Answer : The compound is typically synthesized via oxidative coupling of 5-bromo-2-pyridinethiol precursors. Key parameters include:

- Reagent Choice : Use oxidizing agents like iodine or hydrogen peroxide in anhydrous solvents (e.g., DMF or THF) to promote disulfide bond formation.

- Temperature Control : Maintain reactions at 0–25°C to prevent side reactions such as over-oxidation or decomposition.

- Atmosphere : Conduct reactions under inert gas (N₂ or Ar) to avoid moisture-induced side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity. Reference analogous disulfane syntheses for optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive structural confirmation. Refinement using SHELXL (e.g., SHELX-2018/3) resolves bond lengths and angles, critical for validating the disulfide linkage and bromine substituent positions .

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies aromatic protons (δ 7.5–8.5 ppm) and confirms symmetry. 2D NMR (COSY, NOESY) resolves coupling patterns.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS confirms the molecular ion peak (M⁺) and isotopic pattern matching bromine atoms.

Q. What are the recommended storage conditions and handling precautions for this compound to maintain its stability?

- Methodological Answer :

- Storage : Store at 2–8°C in amber vials under inert gas (Ar) to prevent disulfide bond cleavage via moisture or light exposure.

- Handling : Use gloveboxes or Schlenk lines for air-sensitive manipulations. Avoid prolonged exposure to reducing agents (e.g., DTT, TCEP) or strong bases. Stability tests (TGA/DSC) can assess decomposition thresholds under varying conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR purity assessments and X-ray crystallography data when characterizing this compound?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques:

- HPLC-PDA : Quantify impurities undetected by NMR.

- PXRD : Compare experimental patterns with simulated data from single-crystal structures to identify amorphous contaminants.

- Elemental Analysis : Verify C/H/N/S/Br ratios to confirm stoichiometric purity.

- Dynamic NMR : Probe temperature-dependent conformational changes that might explain discrepancies in symmetry-related signals .

Q. What experimental approaches are suitable for investigating the disulfide bond cleavage mechanisms in this compound under varying redox conditions?

- Methodological Answer :

- Kinetic Studies : Monitor cleavage rates using UV-Vis spectroscopy (λ = 260–300 nm for disulfide absorbance) under controlled redox potentials.

- Redox Agents : Compare thiol-based reductants (e.g., glutathione) vs. enzymatic systems (e.g., thioredoxin reductase).

- Isotopic Labeling : Use deuterated solvents (D₂O) or ³⁴S isotopes to track sulfur exchange pathways via MS or Raman spectroscopy.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311++G**) predict transition states and activation energies for bond cleavage .

Q. How can computational chemistry methods be applied to predict the reactivity and electronic properties of this compound in coordination chemistry applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess ligand-metal charge transfer potential.

- Molecular Dynamics (MD) : Simulate binding dynamics with transition metals (e.g., Fe²⁺, Cu²⁺) to evaluate stability of coordination complexes.

- Docking Studies : Predict interactions with biological targets (e.g., cysteine proteases) using AutoDock Vina or Schrödinger Suite.

- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites to guide derivatization strategies .

Q. What role does this compound play in designing functional materials, such as supramolecular assemblies or redox-active polymers?

- Methodological Answer :

- Supramolecular Chemistry : Utilize the disulfide’s dynamic covalent bonding for stimuli-responsive materials. Monitor self-assembly via SAXS or TEM.

- Polymer Synthesis : Incorporate the compound as a crosslinker in redox-responsive hydrogels. Characterize sol-gel transitions using rheology.

- Electrochemical Applications : Test as a mediator in lithium-sulfur batteries via cyclic voltammetry (CV) and EIS to assess redox cycling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.